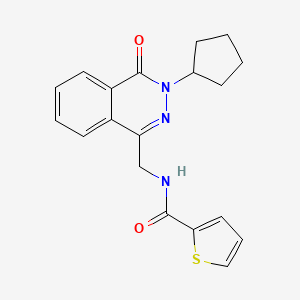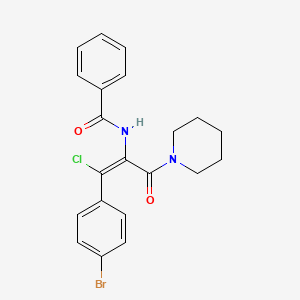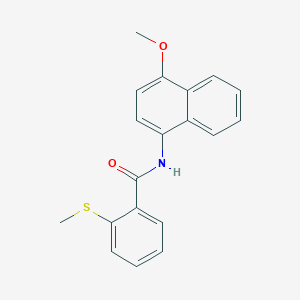![molecular formula C17H21N3O4 B2699271 [(1-cyanocyclopentyl)carbamoyl]methyl 4-acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylate CAS No. 1210234-58-4](/img/structure/B2699271.png)
[(1-cyanocyclopentyl)carbamoyl]methyl 4-acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[(1-cyanocyclopentyl)carbamoyl]methyl 4-acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylate is a complex organic molecule featuring diverse functional groups, such as carbamate, nitrile, ester, and pyrrole
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [(1-cyanocyclopentyl)carbamoyl]methyl 4-acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylate can be achieved through multi-step organic reactions. One common synthetic route involves the following key steps:
Formation of the Pyrrole Ring: : The synthesis starts with the formation of the pyrrole ring via the Hantzsch pyrrole synthesis, which involves the condensation of a 1,4-diketone with ammonia and a β-keto ester.
Introduction of Acetyl and Methyl Groups: : The 4-acetyl and 3,5-dimethyl substituents are introduced through selective alkylation and acylation reactions.
Esterification: : The carboxyl group is esterified with an alcohol, leading to the formation of the ester functional group.
Carbamate Formation: : The carbamate functionality is introduced by reacting an isocyanate derivative with the appropriate alcohol.
Nitrile Introduction: : Finally, the nitrile group is introduced through a cyanation reaction using a suitable cyanating agent.
Industrial Production Methods
In industrial settings, the synthesis of this compound may involve optimized reaction conditions, such as:
Catalysts: : Use of metal catalysts to enhance reaction rates and yields.
Solvents: : Selection of suitable solvents to maximize solubility and reaction efficiency.
Temperature and Pressure Control: : Precise control of temperature and pressure to ensure optimal reaction conditions and prevent side reactions.
Purification Techniques: : Advanced purification methods like chromatography and recrystallization to isolate and purify the desired product.
化学反应分析
Types of Reactions
Oxidation: : [(1-cyanocyclopentyl)carbamoyl]methyl 4-acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylate can undergo oxidation reactions, leading to the formation of oxidation products such as ketones and carboxylic acids.
Reduction: : The compound can be reduced under specific conditions to yield reduced derivatives, such as alcohols and amines.
Substitution: : Various substitution reactions can occur at different positions of the molecule, leading to the formation of substituted derivatives with potentially altered properties.
Common Reagents and Conditions
Oxidation: : Reagents like potassium permanganate, chromic acid, and hydrogen peroxide can facilitate oxidation reactions.
Reduction: : Reagents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used for reduction reactions.
Substitution: : Common substitution reagents include halogens, nucleophiles, and electrophiles, depending on the specific reaction.
Major Products
Oxidation Products: : Ketones, carboxylic acids, and aldehydes.
Reduction Products: : Alcohols, amines, and hydrocarbons.
Substitution Products: : Varied substituted derivatives based on the specific substituent and reaction conditions.
科学研究应用
Chemistry
[(1-cyanocyclopentyl)carbamoyl]methyl 4-acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylate is widely used in synthetic organic chemistry as a building block for the construction of more complex molecules. Its diverse functional groups enable its use in various coupling reactions, including cross-coupling and cycloaddition reactions.
Biology
In biological research, this compound is utilized as a molecular probe to study enzyme activity and protein-ligand interactions. It serves as a substrate for enzymatic assays and as a ligand in receptor binding studies.
Medicine
Potential applications in medicine include the development of new therapeutic agents. The compound's diverse functional groups allow for modification and optimization, making it a promising candidate for drug discovery and development.
Industry
In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials, including polymers and coatings.
作用机制
The mechanism of action of [(1-cyanocyclopentyl)carbamoyl]methyl 4-acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylate is highly dependent on its interactions with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of target enzymes, thereby blocking their activity. It may also interact with receptors, modulating signal transduction pathways and cellular responses. Key molecular targets include enzymes, receptors, and other proteins involved in metabolic and signaling pathways.
相似化合物的比较
[(1-cyanocyclopentyl)carbamoyl]methyl 4-acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylate can be compared with other carbamate and pyrrole derivatives to highlight its uniqueness. Similar compounds include:
[(1-cyanocyclopentyl)carbamoyl]methyl 4-acetyl-3,5-dimethyl-1H-pyrrole-3-carboxylate: : Differing by the position of the carboxylate group, this compound exhibits altered reactivity and biological activity.
[(1-cyanocyclopentyl)carbamoyl]ethyl 4-acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylate:
[(1-cyanocyclohexyl)carbamoyl]methyl 4-acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylate: : With a cyclohexyl ring replacing the cyclopentyl ring, this derivative shows distinct stability and reactivity characteristics.
属性
IUPAC Name |
[2-[(1-cyanocyclopentyl)amino]-2-oxoethyl] 4-acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O4/c1-10-14(12(3)21)11(2)19-15(10)16(23)24-8-13(22)20-17(9-18)6-4-5-7-17/h19H,4-8H2,1-3H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOAJJKQPGVGIKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC(=C1C(=O)C)C)C(=O)OCC(=O)NC2(CCCC2)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![5-Methyl-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2699188.png)

![N-(3-chloro-4-fluorophenyl)-2-[2-oxo-5-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide](/img/structure/B2699195.png)
![2-(cyclopropanecarboxamido)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)oxazole-4-carboxamide](/img/structure/B2699196.png)
![N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-5-chlorothiophene-2-carboxamide](/img/structure/B2699197.png)

![N-(3-fluoro-4-methylphenyl)-1-[(2-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2699201.png)
![Ethyl 1-piperidin-3-ylbicyclo[2.1.1]hexane-5-carboxylate](/img/structure/B2699203.png)
![3-[2-(4-fluorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(pyridin-2-ylmethyl)propanamide](/img/structure/B2699205.png)
![2-[(4-Isopropyl-3-methylanilino)carbonyl]cyclopropanecarboxylic acid](/img/structure/B2699207.png)
![N-(5-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methyl)-1,3,4-oxadiazol-2-yl)-2-(4-fluorophenyl)acetamide](/img/structure/B2699208.png)



